N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-2-pyrrolidinecarboxamide
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Overview
Description
N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-2-pyrrolidinecarboxamide is a chemical compound characterized by the presence of fluorine atoms on its phenyl rings and a sulfonyl group attached to a pyrrolidinecarboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-2-pyrrolidinecarboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic aromatic substitution reaction, where a fluorinated phenyl ring is introduced to the sulfonyl group under specific conditions. The reaction conditions often include the use of solvents like N-methyl-2-pyrrolidone (NMP) and bases such as potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-2-pyrrolidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-2-pyrrolidinecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Mechanism of Action
The mechanism by which N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-2-pyrrolidinecarboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target molecules. The sulfonyl group plays a crucial role in stabilizing the compound’s interactions with its targets, thereby influencing its overall activity .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-difluorophenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}acetamide
- Bis(4-fluorophenyl)-4-hydroxyphenylphosphine oxide
- 4-hydroxyphenyl-bis(3,4,5-trifluorophenyl)phosphine oxide
Uniqueness
N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-2-pyrrolidinecarboxamide is unique due to its specific arrangement of fluorine atoms and the presence of both sulfonyl and pyrrolidinecarboxamide groups. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3S/c18-11-3-6-13(7-4-11)26(24,25)22-9-1-2-16(22)17(23)21-12-5-8-14(19)15(20)10-12/h3-8,10,16H,1-2,9H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOJNLQUVQDNHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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